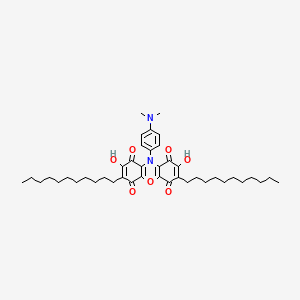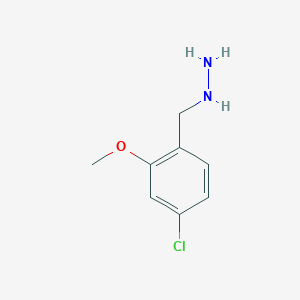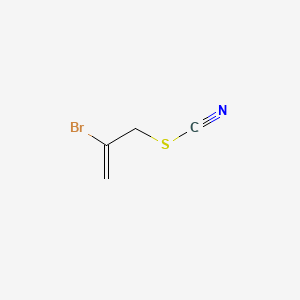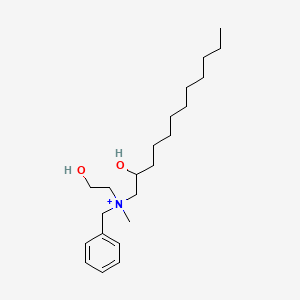
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone is a complex organic compound with a unique structure that includes phenyl, dimethylamino, dihydroxy, and diundecyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxazine core, followed by the introduction of the dimethylamino and dihydroxy groups. The final step involves the attachment of the diundecyl chains. Common reagents used in these reactions include aromatic amines, phenols, and alkyl halides, under conditions such as reflux and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process. Purification methods like recrystallization and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenoxazine compounds.
科学研究应用
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Phenoxazine Derivatives: Compounds like 2-aminophenoxazine-3-one share a similar core structure and exhibit comparable biological activities.
Azo Compounds: Compounds such as (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione have related functional groups and are used in similar applications.
Uniqueness
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its long diundecyl chains enhance its solubility and stability, making it suitable for various applications that require robust and versatile compounds.
属性
CAS 编号 |
3947-67-9 |
|---|---|
分子式 |
C42H58N2O7 |
分子量 |
702.9 g/mol |
IUPAC 名称 |
10-[4-(dimethylamino)phenyl]-2,8-dihydroxy-3,7-di(undecyl)phenoxazine-1,4,6,9-tetrone |
InChI |
InChI=1S/C42H58N2O7/c1-5-7-9-11-13-15-17-19-21-23-31-35(45)39(49)33-41(37(31)47)51-42-34(44(33)30-27-25-29(26-28-30)43(3)4)40(50)36(46)32(38(42)48)24-22-20-18-16-14-12-10-8-6-2/h25-28,45-46H,5-24H2,1-4H3 |
InChI 键 |
VJOBOOHGRTUVAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=C(C(=O)C2=C(C1=O)OC3=C(N2C4=CC=C(C=C4)N(C)C)C(=O)C(=C(C3=O)CCCCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12813577.png)

![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)







![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)


